Emtricitabine-2'-o-glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O9S/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24)/t5-,6+,7-,8-,9+,10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLILDKWVMCMYID-ANAKBQEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COC2C(C(C(C(O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438762 | |
| Record name | Emtricitabine O-|A-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152128-78-4 | |
| Record name | Emtricitabine-2'-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emtricitabine O-|A-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMTRICITABINE-2'-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A05BWI66K0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymology and Mechanistic Aspects of Glucuronide Formation
Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Superfamily Involvement
Glucuronidation is a major metabolic reaction that conjugates lipophilic molecules with glucuronic acid, rendering them more water-soluble and facilitating their excretion from the body. nih.gov This process is catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes. springernature.com These membrane-bound proteins are primarily located in the endoplasmic reticulum of cells in various tissues, with the highest concentrations found in the liver. nih.govxenotech.com
The human UGT superfamily is categorized into families and subfamilies, including UGT1, UGT2, UGT3, and UGT8, based on sequence identity. nih.gov The UGT1 and UGT2 families are principally responsible for the metabolism of the majority of drugs, environmental chemicals, and endogenous substances like bilirubin (B190676). nih.govcriver.com Glucuronidation by these enzymes is a critical clearance mechanism for approximately one in ten of the top 200 prescribed drugs.
Within the UGT1 and UGT2 families, several specific isoforms have been identified as major players in drug metabolism. These include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15, which are abundantly expressed in the liver. nih.govxenotech.com Other isoforms, such as UGT1A7, UGT1A8, and UGT1A10, are expressed primarily in extrahepatic tissues like the gastrointestinal tract and contribute to first-pass metabolism. xenotech.com
The process of identifying the specific UGT enzymes responsible for a particular drug's metabolism is known as reaction phenotyping. springernature.comnih.gov This is a regulatory requirement for new chemical entities if glucuronidation constitutes 25% or more of their total metabolism. nih.gov Standard methodologies for reaction phenotyping involve a multi-pronged approach, including:
Screening with recombinant UGTs: Incubating the drug with a panel of individually expressed human UGT isoforms to identify which enzymes can form the glucuronide metabolite.
Correlation analysis: Correlating the rate of glucuronide formation in a panel of individual human liver microsomes (HLMs) with the activity of those microsomes toward known UGT-specific probe substrates.
Chemical inhibition studies: Using known selective inhibitors of specific UGT isoforms in HLM incubations to observe which inhibitor reduces the formation of the drug's glucuronide.
While glucuronidation is a known metabolic pathway for emtricitabine (B123318), detailed public-domain studies specifically identifying the UGT isoform(s) responsible for the formation of Emtricitabine-2'-o-glucuronide have not been extensively reported. Such research would be necessary to definitively pinpoint the enzymatic contributors to this specific metabolic reaction.
UGT enzymes exhibit broad but often overlapping substrate specificity, meaning a single drug may be metabolized by multiple UGT isoforms, and a single isoform can metabolize many different drugs. nih.gov The rate of an enzyme-catalyzed reaction, such as glucuronidation, is described by its reaction kinetics. These kinetics are typically characterized by the Michaelis-Menten model, which relates the initial velocity of the reaction (v) to the substrate concentration ([S]). ucl.ac.uk
The two key parameters of this model are:
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. khanacademy.org
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity. ucl.ac.ukkhanacademy.org
Determining these kinetic parameters for a drug's glucuronidation by specific UGT isoforms and in human liver microsomes is essential for predicting its metabolic clearance and potential for drug-drug interactions. doi.org
| Enzyme Source | Substrate | Km (μM) | Vmax (pmol/min/mg protein) |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Zidovudine (B1683550) | 78 | 1460 |
| Recombinant UGT2B7 | Zidovudine | 56 | 310 |
This table serves as an example of typical enzyme kinetic data and does not represent data for emtricitabine.
Biosynthetic Precursors and Enzymatic Catalysis
The formation of any glucuronide conjugate is dependent on two key components: the substrate (aglycone), in this case, emtricitabine, and the activated form of glucuronic acid, uridine 5'-diphosphate glucuronic acid (UDPGA). researchgate.netwikipedia.org
UDPGA is the universal co-substrate or "glucuronyl donor" for all UGT-catalyzed reactions. researchgate.net It is synthesized in the cytoplasm primarily through the oxidation of UDP-glucose. This reaction is catalyzed by the NAD+-dependent enzyme UDP-glucose dehydrogenase (UGDH). tandfonline.comfigshare.com The pathway begins with glucose-1-phosphate, which is converted to UDP-glucose by UDP-glucose pyrophosphorylase. UGDH then catalyzes the two-fold oxidation of UDP-glucose to produce UDPGA. tandfonline.comresearchgate.net
The catalytic mechanism of the UGT enzyme involves the transfer of the glucuronic acid moiety from UDPGA to a nucleophilic functional group on the substrate. nih.gov The reaction is a bi-substrate process that follows an SN2-like mechanism, resulting in an inversion of the stereochemistry at the anomeric carbon of the glucuronic acid. researchgate.net This leads to the formation of a β-D-glucuronide conjugate and the release of uridine diphosphate (UDP). researchgate.net Key amino acid residues, such as histidine and aspartic acid, within the enzyme's active site are thought to act as general acid-base catalysts to facilitate the deprotonation of the substrate's hydroxyl group, enabling its nucleophilic attack on the UDPGA. nih.gov
Influence of Co-administered Compounds on Emtricitabine Glucuronidation Enzyme Activity
The activity of UGT enzymes can be modulated—either inhibited or induced—by co-administered drugs, which can lead to clinically significant drug-drug interactions (DDIs). guidelines.org.au Inhibition of a UGT enzyme responsible for a drug's clearance can lead to increased plasma concentrations of that drug, while induction can decrease its exposure. guidelines.org.aunih.gov
Emtricitabine is frequently administered as part of combination antiretroviral therapy, often with drugs like tenofovir (B777) and pharmacokinetic boosters such as ritonavir (B1064). researchgate.net Therefore, understanding the potential for these co-administered agents to affect emtricitabine's glucuronidation is important.
Ritonavir is known to have complex effects on drug-metabolizing enzymes. While it is a potent inhibitor of the cytochrome P450 enzyme CYP3A4, it has also been shown to be an inducer of UGT enzymes. guidelines.org.aunih.gov However, in vitro studies evaluating the direct inhibitory potential of ritonavir and another booster, cobicistat, on the principal drug-metabolizing UGTs found that they were very weak inhibitors. researchgate.net The 50% inhibitory concentrations (IC50) for both compounds were at least 50 µM, which is significantly higher than their typical clinical plasma concentrations, suggesting that clinically important DDIs arising from the inhibition of UGT1A1, 1A3, 1A6, 1A9, 2B4, and 2B7 by these boosters are unlikely. researchgate.net
Conversely, some antiretrovirals have been shown to inhibit UGT activity. For example, efavirenz (B1671121) demonstrates a strong in vitro inhibitory effect on UGT2B7-mediated zidovudine glucuronidation. nih.gov While the combination of tenofovir and emtricitabine has been studied in vitro, this research has focused on synergistic anti-HIV activity and intracellular phosphorylation, not on the potential for one drug to influence the other's glucuronidation pathway. uspto.govnih.govnih.gov
Detailed studies specifically investigating the impact of tenofovir or other co-administered agents on the rate of this compound formation are not widely reported. The table below summarizes the known effects of various compounds on UGT isoforms that are commonly involved in drug metabolism, providing a framework for potential, though not confirmed, interactions.
| Compound | Effect on UGTs | Affected Isoform(s) | Comment |
|---|---|---|---|
| Ritonavir | Induction | General (e.g., UGT1A1) | Induces glucuronidation, potentially lowering substrate levels. guidelines.org.aunih.gov |
| Ritonavir | Weak Inhibition | UGT1A1, 1A3, 1A6, 1A9, 2B4, 2B7 | IC50 values are substantially higher than clinical plasma concentrations. researchgate.net |
| Cobicistat | Weak Inhibition | UGT1A1, 1A3, 1A6, 1A9, 2B4, 2B7 | IC50 values are substantially higher than clinical plasma concentrations. researchgate.net |
| Efavirenz | Inhibition | UGT2B7 | Inhibits zidovudine glucuronidation; a potential interaction mechanism. nih.gov |
| Tenofovir | Not Reported | N/A | Specific effects on emtricitabine glucuronidation are not well-documented. |
Advanced Synthetic Methodologies for Emtricitabine 2 O Glucuronide Reference Standards
Chemical Synthesis Approaches for O-Glucuronides
Chemical synthesis offers a versatile and scalable approach for the preparation of O-glucuronides, including Emtricitabine-2'-O-glucuronide. This typically involves the coupling of a protected glucuronic acid donor with the aglycone, Emtricitabine (B123318).
Glycosylation Reactions and Stereochemical Control
The formation of the glycosidic bond between glucuronic acid and the 2'-hydroxyl group of Emtricitabine is the key step in the chemical synthesis of its 2'-O-glucuronide. Achieving high stereoselectivity to obtain the desired β-anomer is a significant challenge due to the electronic properties of the glucuronic acid donor. The presence of an electron-withdrawing carboxylic acid group at the C-5 position decreases the reactivity of the anomeric center. nih.govgoogle.com
Several glycosylation methods can be employed to control the stereochemical outcome. One common strategy is the use of a participating neighboring group at the C-2 position of the glucuronic acid donor, such as an acetyl or benzoyl group. This group can form a transient cyclic intermediate that blocks the α-face, leading to the preferential formation of the β-glycoside. nih.gov The choice of glycosyl donor, acceptor, promoter, and reaction conditions plays a crucial role in the efficiency and stereoselectivity of the glycosylation reaction. nih.govresearchgate.net
Table 1: Common Glycosylation Promoters and Their Applications
| Promoter | Application | Reference |
| Silver Trifluoromethanesulfonate | Activation of glycosyl halides for O-glycosylation. | google.com |
| N-Iodosuccinimide (NIS)/Triflic Acid (TfOH) | Activation of thioglycoside donors. | researchgate.net |
| Boron Trifluoride Etherate (BF3·OEt2) | Promotion of glycosylation with trichloroacetimidate (B1259523) donors. | mit.edu |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | A versatile and powerful promoter for various glycosyl donors. | researchgate.net |
Protective Group Strategies in Glucuronide Synthesis
The synthesis of this compound necessitates a carefully planned protective group strategy to ensure regioselective glycosylation at the 2'-hydroxyl group and to prevent unwanted side reactions. The hydroxyl groups of the glucuronic acid donor and the amino group of the cytosine moiety in Emtricitabine must be appropriately protected.
Commonly used protecting groups for the hydroxyl groups of glucuronic acid include acetyl (Ac), benzoyl (Bz), and benzyl (B1604629) (Bn) groups. The choice of protecting group can influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. nih.gov For the carboxylic acid function of glucuronic acid, methyl or benzyl esters are typically used and are deprotected in the final steps of the synthesis. chemrxiv.org
In the case of Emtricitabine, the 4-amino group and the 5'-hydroxyl group need to be protected before glycosylation. The amino group can be protected with an acetyl or a benzoyl group. The primary 5'-hydroxyl group is often protected with a bulky silyl (B83357) ether group, such as a tert-butyldimethylsilyl (TBDMS) or a trityl (Tr) group, which can be selectively removed under specific conditions. researchgate.net An orthogonal protecting group strategy is essential to allow for the selective deprotection of different functional groups at various stages of the synthesis. hyphadiscovery.com
Table 2: Examples of Protecting Groups in Nucleoside and Glucuronide Synthesis
| Functional Group | Protecting Group | Deprotection Conditions | Reference |
| Hydroxyl (Glucuronic Acid) | Acetyl (Ac) | Basic hydrolysis (e.g., NaOMe/MeOH) | researchgate.net |
| Hydroxyl (Glucuronic Acid) | Benzyl (Bn) | Hydrogenolysis (e.g., H2, Pd/C) | researchgate.net |
| Carboxylic Acid (Glucuronic Acid) | Methyl Ester (Me) | Saponification (e.g., LiOH) | hyphadiscovery.com |
| Amino (Emtricitabine) | Acetyl (Ac) | Basic or acidic hydrolysis | researchgate.net |
| 5'-Hydroxyl (Emtricitabine) | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) | researchgate.net |
Enzymatic Synthesis Strategies for Glucuronide Production
Enzymatic methods provide a highly specific and environmentally friendly alternative to chemical synthesis for the production of glucuronides. These methods utilize enzymes that catalyze the glucuronidation reaction in vivo.
Utilization of Purified UGT Enzymes in vitro
Uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for the glucuronidation of a wide variety of substrates, including drugs like Emtricitabine. nih.govmdpi.com The in vitro synthesis of this compound can be achieved by incubating Emtricitabine with a specific purified UGT isozyme in the presence of the co-substrate uridine 5'-diphospho-glucuronic acid (UDPGA). mdpi.com
Different UGT isozymes exhibit distinct substrate specificities. Identifying the specific UGT responsible for the 2'-O-glucuronidation of Emtricitabine is crucial for an efficient synthesis. Recombinantly expressed human UGT enzymes are valuable tools for this purpose, allowing for the screening of various isozymes to find the most effective one. nih.gov This approach offers high regioselectivity and stereoselectivity, yielding the desired β-glucuronide. wikipedia.org
Application of Liver Microsomal Systems for Biotransformation
Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including UGTs. researchgate.net They serve as a valuable in vitro system for studying drug metabolism and for the preparative synthesis of metabolites. The synthesis of this compound can be performed by incubating Emtricitabine with liver microsomes from humans or other species in the presence of UDPGA. researchgate.net
To enhance the efficiency of glucuronidation in microsomal incubations, the pore-forming peptide alamethicin (B1591596) is often included to disrupt the microsomal membrane and allow UDPGA to access the active site of the UGTs located in the lumen of the endoplasmic reticulum. researchgate.net This system can produce a mixture of metabolites, necessitating subsequent purification to isolate the desired this compound.
Microbial Biotransformation as a Scalable Synthesis Route
Microbial biotransformation has emerged as a powerful and scalable method for the synthesis of drug metabolites, including glucuronides. nih.gov This technique utilizes whole microbial cells, such as bacteria or fungi, to carry out specific biotransformations. Certain microorganisms possess enzymes that can perform glucuronidation reactions, offering a cost-effective and efficient route for the production of this compound.
The process involves screening a panel of microorganisms for their ability to convert Emtricitabine into its glucuronide conjugate. Once a suitable strain is identified, the biotransformation can be scaled up in fermenters to produce larger quantities of the desired metabolite. nih.gov Microbial biotransformation can sometimes overcome the challenges associated with chemical synthesis, such as steric hindrance, and can produce glucuronides that are difficult to obtain through chemical means. nih.gov For instance, a microbial biotransformation was successfully used to generate an O-glucuronide that was challenging to synthesize chemically due to steric hindrance around a tertiary alcohol. nih.gov This highlights the potential of microbial systems for producing complex drug metabolites like this compound.
Table 3: Comparison of Synthetic Methodologies for Glucuronide Synthesis
| Methodology | Advantages | Disadvantages |
| Chemical Synthesis | Scalable, versatile, well-established. | Often requires multi-step protection/deprotection, may have stereoselectivity issues. |
| Enzymatic Synthesis (Purified UGTs) | High regio- and stereoselectivity, clean reactions. | High cost of enzymes and co-factors, potential for enzyme instability. |
| Enzymatic Synthesis (Liver Microsomes) | More cost-effective than purified enzymes, reflects in vivo metabolism. | Can produce a mixture of metabolites, lower yields. |
| Microbial Biotransformation | Scalable, cost-effective, can overcome chemical synthesis challenges. | Requires screening to find suitable microbial strains, optimization of fermentation conditions. |
Advanced Analytical Characterization and Quantification Techniques for Glucuronide Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Developing a robust LC-MS/MS method for Emtricitabine-2'-o-glucuronide requires a multi-faceted approach that optimizes both the separation of the analyte from endogenous interferences and its subsequent detection. The selection of the chromatographic mode and mass spectrometric parameters is critical for achieving the required levels of sensitivity and specificity.
Reversed-phase chromatography is a widely used technique for the analysis of parent drugs like Emtricitabine (B123318). Methods often employ C18 stationary phases with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. For Emtricitabine, these methods provide excellent retention and separation from other non-polar or moderately polar compounds.
However, the high hydrophilicity of the this compound metabolite, conferred by the addition of the polar glucuronic acid moiety, presents a significant challenge for traditional RP-UHPLC. Hydrophilic compounds have weak interactions with the non-polar C18 stationary phase, leading to poor retention. This can result in the analyte eluting at or near the solvent front (void volume), where it may co-elute with numerous other polar, endogenous components of the biological matrix, such as salts and phospholipids. This co-elution can lead to significant ion suppression in the mass spectrometer source, reducing sensitivity and compromising the accuracy of quantification. While some specialized reversed-phase columns are designed to offer enhanced retention of polar compounds, alternative chromatographic strategies are often more effective for glucuronide metabolites.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly well-suited for the separation of highly polar compounds like this compound. researchgate.net HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer. mdpi.com This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition.
The primary advantages of HILIC for analyzing this compound are:
Improved Retention: The polar glucuronide metabolite shows strong retention on the polar stationary phase, moving it away from the void volume and early-eluting matrix components. researchgate.net
Enhanced Sensitivity: The high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the electrospray ionization (ESI) source of the mass spectrometer. This, combined with the separation from ion-suppressing matrix components, can lead to a substantial increase in signal intensity and improved limits of quantification compared to RP-UHPLC. mdpi.com
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to RP-UHPLC, which can be beneficial in resolving the metabolite from other related compounds or interferences. mdpi.com
| Parameter | Reversed-Phase (RP) UHPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
|---|---|---|
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Amide, Silica) |
| Mobile Phase | High aqueous content, gradient to high organic | High organic content (>70% ACN), gradient to higher aqueous |
| Retention Mechanism | Hydrophobic interactions | Partitioning into an aqueous layer on the stationary phase surface |
| Suitability for this compound | Poor retention, potential for ion suppression | Strong retention, enhanced ESI efficiency and sensitivity |
Tandem mass spectrometry (MS/MS) is the gold standard for detection in quantitative bioanalysis due to its high selectivity and sensitivity. nih.gov The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
For Emtricitabine, the protonated molecule has a mass-to-charge ratio (m/z) of 248.1. Upon collision-induced dissociation (CID), it produces a characteristic product ion at m/z 130.1. nih.govglobalresearchonline.netnih.gov This transition (248.1 → 130.1) is highly specific and is used for its quantification.
For the this compound metabolite, the precursor ion corresponds to the mass of Emtricitabine plus the mass of a glucuronic acid residue (176.12 Da). The protonated molecule [M+H]+ would therefore have an m/z of approximately 424.2. A characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion that corresponds to the protonated aglycone (the parent drug). researchgate.net Therefore, the most probable and specific MRM transition for the quantification of this compound would be m/z 424.2 → 248.1. This allows for highly selective detection of the metabolite, even in the presence of the parent drug.
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Typical Fragmentation |
|---|---|---|---|
| Emtricitabine | 248.1 | 130.1 | Cleavage of the oxathiolane ring |
| This compound | 424.2 (Predicted) | 248.1 (Predicted) | Neutral loss of glucuronic acid moiety (-176 Da) |
Sample Preparation Methodologies for Complex Biological Matrices
The goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the sample to improve detection limits. nih.gov The complexity of biological fluids necessitates an effective cleanup step to prevent matrix effects and ensure the longevity of the analytical column and mass spectrometer.
Solid-phase extraction (SPE) is a widely used technique for cleaning up biological samples. For polar compounds like Emtricitabine and its glucuronide metabolite, mixed-mode or polymer-based sorbents are often employed. However, traditional SPE can be time-consuming and require significant volumes of solvent.
Miniaturized SPE formats, such as micro-extraction by packed sorbent (MEPS) or pipette tip-based micro-solid phase extraction (µ-SPE-PT), offer several advantages. mdpi.comnih.gov These techniques use a very small amount of sorbent material (a few milligrams) packed into a syringe or a pipette tip. nih.gov This approach significantly reduces the volumes of sample and solvents required, decreases extraction time, and can be easily automated for high-throughput analysis. mdpi.com For a hydrophilic metabolite like this compound, a hydrophilic-lipophilic balanced (HLB) polymer or a mixed-mode anion exchange sorbent could be used in a µ-SPE format to effectively capture the analyte from plasma or urine while allowing for the removal of proteins and salts.
The analysis of hydrophilic conjugates like glucuronides presents several distinct chromatographic challenges. As previously discussed, the primary issue is achieving adequate retention on conventional reversed-phase columns. researchgate.net This lack of retention not only risks interference from the sample matrix but also makes it difficult to separate the metabolite from other structurally similar polar compounds.
Furthermore, some glucuronide metabolites, particularly acyl glucuronides, can be unstable and susceptible to hydrolysis back to the parent drug under certain pH and temperature conditions. researchgate.netnih.gov This requires careful control of sample handling, processing temperatures, and mobile phase pH to ensure the integrity of the analyte throughout the analytical process. The use of HILIC can mitigate some of these challenges by providing better retention and separation in a non-aqueous environment, but method development must still account for the potential instability of the conjugate. The choice of stationary phase, mobile phase composition, and temperature must be carefully optimized to achieve a robust and reliable separation. researchgate.net
Lack of Publicly Available Validation Data for Quantitative Analysis of this compound
A comprehensive review of scientific literature reveals a notable absence of specific, publicly available data on the validation of analytical methods for the quantitative analysis of this compound. While extensive research and detailed validation reports exist for the parent compound, emtricitabine, and its pharmacologically active intracellular metabolite, emtricitabine triphosphate, the same level of detailed characterization is not found for its glucuronide conjugate.
This gap in the literature prevents a detailed discussion of established method validation parameters such as linearity, calibration range, precision, and accuracy that are specific to this compound. Bioanalytical method validation is a critical requirement for regulatory submissions and ensures the reliability, reproducibility, and accuracy of quantitative data from biological samples. The process involves rigorous testing of the analytical method's performance.
For context, validated methods for the parent drug, emtricitabine, are well-documented. For instance, various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been successfully validated for emtricitabine in human plasma. These methods demonstrate excellent linearity across specific concentration ranges, with high correlation coefficients (r² > 0.99). researchgate.netresearchgate.net Precision is typically reported as a relative standard deviation (%RSD) for intra-day and inter-day assays, with values well within the accepted limits of <15%. researchgate.net Accuracy is demonstrated by recovery studies, with results for emtricitabine generally falling between 98% and 102%. nih.gov
Similarly, a validated LC-MS/MS assay for the active metabolite, emtricitabine triphosphate, in dried blood spots showed linearity over a range of 100-25,000 fmol/sample with a correlation coefficient (R²) greater than 0.996. nih.gov The reported inter-assay accuracy was within ±3.0% bias, and the inter-assay precision was less than or equal to 9.8% CV. nih.gov
The direct quantification of glucuronide metabolites can present unique analytical challenges due to their increased polarity and potential for instability, which may require specialized extraction and chromatographic conditions. While general guidelines for the validation of bioanalytical methods are provided by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), the application of these principles and the resulting performance data are specific to each analyte. europa.eufda.goveuropa.eu
Without specific studies focusing on this compound, any discussion of its analytical method validation parameters would be speculative. The lack of published data may indicate that this metabolite is not a primary focus for therapeutic drug monitoring or pharmacokinetic studies, or that such data remains proprietary. Therefore, a detailed article on the specific validation parameters for this compound cannot be constructed at this time.
Preclinical Disposition and Comparative Metabolic Studies of Emtricitabine 2 O Glucuronide
In Vitro Metabolism Characterization in Non-Human Biological Systems
The in vitro characterization of metabolites is a crucial step in preclinical drug development, providing insights into metabolic pathways and potential species differences. This typically involves using subcellular fractions and cell-based systems from various animal species.
Microsomal and Hepatocyte Incubation Studies
Liver microsomes and hepatocytes are standard in vitro tools used to study the metabolism of xenobiotics. Microsomes contain a high concentration of phase I (e.g., Cytochrome P450) and phase II (e.g., UDP-glucuronosyltransferase, UGT) enzymes, while hepatocytes provide a more complete system that includes cytosolic enzymes and transporters.
For a compound like Emtricitabine (B123318), incubation with liver microsomes or hepatocytes from preclinical species such as rats, dogs, or monkeys, fortified with the cofactor UDPGA (uridine 5'-diphosphoglucuronic acid), is performed to study the formation of glucuronide conjugates. The formation of Emtricitabine-2'-O-glucuronide is catalyzed by UGT enzymes. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined to understand the efficiency of this metabolic pathway. While glucuronidation is a known metabolic pathway for Emtricitabine, detailed kinetic data for the specific formation of the 2'-O-glucuronide conjugate in non-human microsomal and hepatocyte systems are not extensively detailed in publicly available literature. In human studies, it is considered a minor pathway, accounting for approximately 4% of the drug's metabolism drugbank.com.
Species-Specific Metabolic Profiles
Significant species differences can exist in drug metabolism, particularly in glucuronidation, due to variations in the expression and activity of UGT enzyme isoforms. nih.govmdpi.com Therefore, comparing the metabolic profile of Emtricitabine across different preclinical species is essential to select the most appropriate animal model for predicting human metabolism and toxicity. For example, studies on other drugs have shown that the rate of glucuronide formation can vary significantly between mice, rats, dogs, monkeys, and humans. mdpi.comnih.gov The metabolic rate in rat liver microsomes for some compounds can be significantly lower than in other species, which can affect the translation of preclinical data to human outcomes mdpi.com.
A comparative analysis would involve incubating Emtricitabine with hepatocytes or liver microsomes from different species and quantifying the formation of this compound. Such studies help determine if a particular species produces a unique metabolite profile or metabolizes the drug at a vastly different rate. For Emtricitabine, while it is known to be minimally metabolized, the specific comparative rates of 2'-O-glucuronidation across standard preclinical species (rat, mouse, dog, monkey) are not well-documented in available research.
| Preclinical Species | Primary Metabolic Pathways of Parent Drug (Emtricitabine) | Known Formation of this compound |
|---|---|---|
| Mouse | Primarily renal excretion of unchanged drug | Data not specifically available; expected to be a minor pathway |
| Rat | Primarily renal excretion of unchanged drug | Data not specifically available; expected to be a minor pathway |
| Rabbit | Primarily renal excretion of unchanged drug | Data not specifically available; expected to be a minor pathway |
| Monkey | Primarily renal excretion of unchanged drug | Data not specifically available; expected to be a minor pathway |
In Vivo Disposition in Preclinical Animal Models
In vivo studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a complete biological system.
Mass Balance and Excretion Pathways
Mass balance studies, typically conducted using a radiolabeled version of the drug (e.g., with 14C), are the definitive method for determining excretion pathways. bioivt.com Following administration of the radiolabeled drug to an animal model, urine, feces, and sometimes expired air are collected over a period of time to measure the total radioactivity recovered. zavante.comfrontiersin.org This allows for the quantification of the routes and rates of elimination of all drug-related material.
Tissue Distribution and Accumulation Profiles
Understanding where a drug and its metabolites distribute in the body is critical for assessing potential efficacy and toxicity. Tissue distribution studies are often performed in rodent models using methods like quantitative whole-body autoradiography (QWBA) after administration of a radiolabeled drug.
Studies on the parent drug, Emtricitabine, in mice have shown its distribution in various tissues. nih.govacs.orgresearchgate.netresearchgate.netnih.govacs.org Tissue concentrations were found to be highest in the digestive tract, followed by the liver and kidneys, lymphatic system, pancreas, and lungs, with the lowest concentrations in the brain. researchgate.netnih.gov Emtricitabine showed a high tissue penetration factor in many tissues researchgate.net. The distribution of the more water-soluble this compound metabolite might differ from the parent drug, potentially showing more limited tissue penetration and faster clearance. However, specific studies detailing the tissue distribution and accumulation profiles of the this compound metabolite in preclinical models are lacking in the literature.
| Tissue | Relative Concentration | Penetration Factor (TPF) |
|---|---|---|
| Digestive Tract | High | High |
| Liver | High | High |
| Kidneys | High | High |
| Lymphatic System | Moderate | Moderate-High |
| Pancreas | Moderate | High |
| Lungs | Low-Moderate | Data not specified |
| Brain | Low | Weak |
Mechanistic and Theoretical Considerations on Glucuronide Bioactivity and Fate
Role of Glucuronidation in Facilitating Xenobiotic Elimination
Glucuronidation is a major Phase II metabolic process that plays a crucial role in the detoxification and elimination of foreign compounds (xenobiotics) and endogenous substances from the body. wikipedia.orgnih.gov This process involves the enzymatic addition of a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgwikipedia.org
The primary consequence of glucuronidation is a significant increase in the water solubility of the target molecule. wikipedia.orgxcode.life By attaching the highly polar glucuronic acid group, lipophilic (fat-soluble) compounds are transformed into more hydrophilic (water-soluble) metabolites. This increased water solubility is essential for their subsequent excretion from the body, primarily through urine or bile. wikipedia.orgxcode.life
The liver is the principal site of glucuronidation, although UGT enzymes are also present in other tissues such as the intestines, kidneys, and brain. wikipedia.orgxcode.life The process begins with the synthesis of the activated form of glucuronic acid, UDP-glucuronic acid (UDPGA), which then serves as the donor for the glucuronyl group. wikipedia.orgpharmacy180.com UGTs then catalyze the transfer of this group to a suitable functional group on the xenobiotic, such as a hydroxyl, carboxyl, or amine group. nih.gov
Key Functions of Glucuronidation in Xenobiotic Elimination:
| Function | Description |
| Increased Water Solubility | Converts lipophilic compounds into more water-soluble metabolites, aiding their transport in aqueous environments like blood and urine. wikipedia.orgxcode.life |
| Facilitated Excretion | The increased polarity of glucuronide conjugates allows for efficient elimination via the kidneys (in urine) or the liver (in bile). wikipedia.orgxcode.life |
| Detoxification | In many cases, glucuronidation leads to the inactivation of biologically active or toxic compounds, rendering them less harmful. nih.govxcode.life |
| Enterohepatic Circulation | Glucuronide conjugates excreted in bile can be hydrolyzed by gut bacteria, releasing the parent compound for reabsorption. This can prolong the drug's presence in the body. nih.govwikipedia.orgnih.gov |
Implications of Glucuronide Conjugation on Parent Compound Pharmacological Activity
Generally, the addition of the bulky and polar glucuronic acid moiety to a drug molecule results in a significant alteration of its pharmacological properties. In most instances, glucuronidation leads to the inactivation of the parent compound. uef.firesearchgate.net The resulting glucuronide metabolite often has a reduced affinity for its target receptors or enzymes, thereby diminishing or abolishing its therapeutic effect. nih.gov
However, this is not a universal rule, and there are notable exceptions where glucuronide metabolites exhibit significant biological activity. nih.gov One of the most well-documented examples is morphine-6-glucuronide, a metabolite of morphine that is a more potent analgesic than the parent drug itself. nih.gov
In the case of emtricitabine (B123318), the formation of Emtricitabine-2'-o-glucuronide is considered a detoxification step that facilitates its excretion. drugbank.com While the parent compound, emtricitabine, is a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV, its glucuronide conjugate is generally considered to be pharmacologically inactive. nih.gov
The impact of glucuronidation on pharmacological activity can be summarized as follows:
Inactivation: The most common outcome, where the glucuronide metabolite has significantly lower or no pharmacological activity compared to the parent drug. uef.firesearchgate.net
Activation: In rare cases, the glucuronide metabolite can be more active than the parent compound. nih.gov
Altered Activity: The metabolite may exhibit a different pharmacological profile or a different potency compared to the parent drug.
Prodrug Formation: In some drug design strategies, a pharmacologically inactive glucuronide prodrug is administered, which is then converted to the active parent drug in the body.
Chemical Stability and Potential for Enzymatic Deconjugation
The stability of glucuronide conjugates can vary depending on their chemical structure and the physiological environment. Acyl glucuronides, formed from carboxylic acid-containing drugs, are known to be chemically reactive and can undergo intramolecular rearrangement. nih.gov O-glucuronides, such as this compound, are generally more stable. However, the stability of any glucuronide can be influenced by factors such as pH. nih.govresearchgate.net For instance, some glucuronides are labile under acidic conditions. nih.gov
A crucial aspect of glucuronide fate in the body is the potential for enzymatic deconjugation. This process is primarily mediated by β-glucuronidases, enzymes that can hydrolyze the glycosidic bond, releasing the parent aglycone. covachem.comsigmaaldrich.com β-glucuronidases are present in various tissues and are notably abundant in the gut, produced by the intestinal microflora. nih.govnih.gov
The deconjugation of glucuronides in the intestine is a key component of enterohepatic circulation. wikipedia.orgnih.gov This process involves the following steps:
A drug is metabolized in the liver to its glucuronide conjugate.
The glucuronide is excreted into the bile and enters the small intestine.
Intestinal β-glucuronidases hydrolyze the glucuronide, releasing the parent drug.
The parent drug is then reabsorbed into the systemic circulation, effectively prolonging its half-life. youtube.com
Factors Influencing Glucuronide Stability and Deconjugation:
| Factor | Influence |
| Chemical Structure | Acyl glucuronides are generally less stable than O- or N-glucuronides. nih.gov |
| pH | Some glucuronides are susceptible to hydrolysis under acidic or basic conditions. nih.gov |
| Enzymatic Activity | The presence and activity of β-glucuronidases can lead to deconjugation. covachem.comsigmaaldrich.com |
| Tissue Distribution | High concentrations of β-glucuronidases in the gut facilitate enterohepatic circulation. nih.govnih.gov |
| Pathological Conditions | Increased β-glucuronidase activity in inflamed or cancerous tissues can lead to localized drug reactivation. researchgate.netnih.govacs.org |
General Principles of Glucuronide Metabolite Bioactivity in Drug Research
The traditional view of glucuronidation as solely a detoxification and elimination pathway has evolved. It is now recognized that glucuronide metabolites can have significant biological activities and play a role in both the therapeutic and toxicological profiles of drugs. nih.govnih.gov
In drug research and development, it is increasingly important to consider the potential bioactivity of major metabolites, including glucuronides. While most glucuronides are inactive, the possibility of active or even reactive metabolites cannot be dismissed without investigation. nih.govresearchgate.net
The bioactivity of glucuronide metabolites can manifest in several ways:
Direct Pharmacological Activity: The metabolite itself can interact with biological targets, as seen with morphine-6-glucuronide. nih.gov
Indirect Activity via Deconjugation: The glucuronide can serve as a reservoir for the active parent drug, which is released through enzymatic hydrolysis. nih.gov This is particularly relevant in the context of enterohepatic circulation.
Toxicity: Some glucuronides, particularly acyl glucuronides, can be chemically reactive and may covalently bind to proteins, potentially leading to idiosyncratic drug reactions. nih.govrsc.org
Drug-Drug Interactions: Glucuronide metabolites can sometimes inhibit or induce drug-metabolizing enzymes or transporters, leading to interactions with other co-administered drugs.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways for the formation of Emtricitabine-2'-O-glucuronide, and how can they be experimentally validated?
- Methodological Answer : The formation of this compound is likely mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B isoforms, based on analogous studies with structurally similar compounds like canagliflozin-2'-O-glucuronide. To validate this:
- Use recombinant UGT isoforms (e.g., UGT2B4, UGT1A) and human liver microsomes (HLM) to measure kinetic parameters (, ) .
- Employ LC-MS/MS to quantify the glucuronide metabolite and distinguish it from positional isomers (e.g., 3'-O-glucuronide) via fragmentation patterns .
Q. How can researchers ensure the stability of this compound in biological samples during pharmacokinetic studies?
- Methodological Answer : Stability protocols should include:
- Testing freeze-thaw cycles, short-term storage (4°C), and long-term storage (-80°C) in plasma/serum using validated HPLC or LC-MS methods .
- Adding enzyme inhibitors (e.g., β-glucuronidase inhibitors) to prevent hydrolysis during sample preparation .
Q. What analytical techniques are most suitable for quantifying this compound in complex matrices like plasma or urine?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ionization parameters (e.g., ESI in negative mode) and use deuterated internal standards (e.g., stable isotope-labeled glucuronides) to improve accuracy .
- Chemical Derivatization : For ambiguous structural identification, use derivatization agents (e.g., methyl chloroformate) to differentiate acyl-, O-, and N-glucuronides .
Advanced Research Questions
Q. How do regioselective differences in glucuronidation (e.g., 2'-O vs. 3'-O positions) impact the pharmacokinetics and bioactivity of Emtricitabine metabolites?
- Methodological Answer :
- Compare the enzymatic activity of UGT isoforms (e.g., UGT2B4 vs. UGT1A9) using recombinant systems to identify regioselectivity drivers .
- Assess metabolite bioactivity via in vitro assays (e.g., antiviral efficacy testing for this compound vs. parent drug) .
Q. What experimental strategies can resolve contradictions in reported glucuronidation rates between recombinant UGT enzymes and HLM?
- Methodological Answer :
- Perform correlation analyses between recombinant enzyme activity and HLM data to identify compensating isoforms or inhibitory effects .
- Use chemical inhibitors (e.g., clotrimazole for UGT2B4) to isolate contributions of specific UGT isoforms in HLM .
Q. Can this compound serve as a biomarker for drug-drug interaction (DDI) studies? How can its utility be assessed?
- Methodological Answer :
- Conduct in vitro inhibition/induction studies with co-administered drugs (e.g., protease inhibitors) to measure changes in glucuronidation rates .
- Validate biomarker potential by correlating plasma glucuronide levels with clinical DDI outcomes in pharmacokinetic trials .
Q. How can isotopic labeling (e.g., deuterium) improve the detection and mechanistic study of this compound?
- Methodological Answer :
- Synthesize deuterated this compound for use as an internal standard in LC-MS/MS to correct for matrix effects .
- Use -labeled UDP-glucuronic acid in tracer studies to elucidate enzymatic turnover rates .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing inter-individual variability in this compound formation?
- Methodological Answer :
- Apply population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like UGT polymorphisms .
- Use multivariate regression to link variability to demographic factors (e.g., age, hepatic function) .
Q. How should researchers address discrepancies in glucuronide quantification between different analytical platforms (e.g., HPLC vs. LC-MS/MS)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
